
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the pyridazinone class of compounds, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core pyridazinone structure. This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate diketone under acidic conditions to form the pyridazinone ring.
Alkylation: The 2-ethyl group is introduced through an alkylation reaction, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Propoxy Substitution: The propoxy group is attached via a nucleophilic substitution reaction, where the pyridazinone is reacted with 1-(4-cyclohexylphenyl)propanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds of the pyridazinone class have shown promise in treating conditions such as inflammation, cardiovascular diseases, and cancer. Research is ongoing to determine the specific therapeutic potential of this compound.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-(1-phenylpropoxy)-2-ethylpyridazin-3(2H)-one: Lacks the cyclohexyl group, which may affect its biological activity.
5-(1-(4-Cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interactions.
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-methylpyridazin-3(2H)-one: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the chlorine atom and the cyclohexylphenyl group in 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one makes it unique. These groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
88093-63-4 |
|---|---|
Formule moléculaire |
C21H27ClN2O2 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
4-chloro-5-[1-(4-cyclohexylphenyl)propoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C21H27ClN2O2/c1-3-18(26-19-14-23-24(4-2)21(25)20(19)22)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-15,18H,3-9H2,1-2H3 |
Clé InChI |
KXSGKHKFGBNGSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C2CCCCC2)OC3=C(C(=O)N(N=C3)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


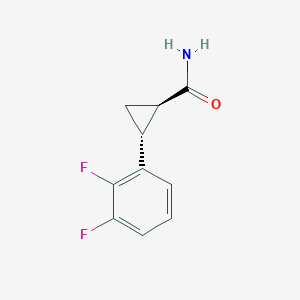

![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
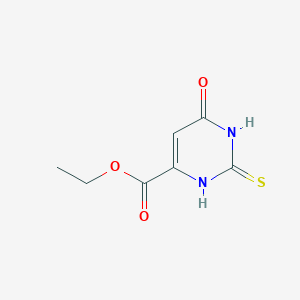
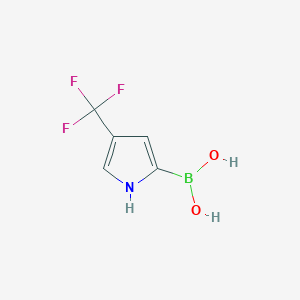

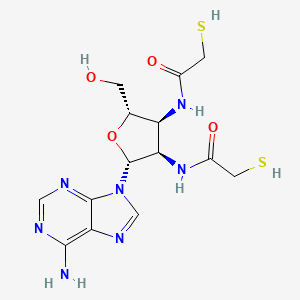
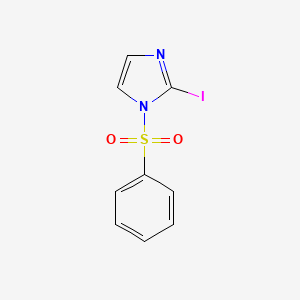
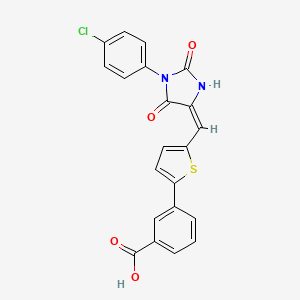
![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)
